molecular formula C15H21NO B12567237 2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol CAS No. 188939-71-1

2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol

Cat. No.: B12567237
CAS No.: 188939-71-1
M. Wt: 231.33 g/mol
InChI Key: KNQOZVMAZQABOJ-UHFFFAOYSA-N
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Description

2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a biphenyl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol typically involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of DMFDMA as a methylating and formylating agent is a common approach. The process involves treating compounds with active methylene groups to obtain formylated products, which serve as intermediates in the synthesis of heterocycles .

Chemical Reactions Analysis

Types of Reactions

2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine. The reaction conditions vary depending on the desired product but often involve the use of catalysts such as DMFDMA .

Major Products Formed

The major products formed from these reactions include pyrazole, isoxazole, and 1-phenyl-1H-pyrazole derivatives .

Scientific Research Applications

2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form enaminone derivatives, which can interact with various enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylene]-3,4-dihydro-9-arylacridin-1(2H)-ones
  • Poly[2-(dimethylamino)ethyl methacrylate]-b-polystyrene

Uniqueness

2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol is unique due to its specific structure, which allows for the formation of a wide variety of biologically active derivatives. Its ability to undergo multiple types of chemical reactions and its diverse applications in scientific research further highlight its uniqueness .

Biological Activity

2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol, a compound with the chemical formula C15H21NOC_{15}H_{21}NO and CAS number 15339497, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a dimethylamino group and a hydroxyl group, which may contribute to its biological activity. The structural formula can be represented as follows:

Structure C15H21NO\text{Structure }\quad \text{C}_{15}\text{H}_{21}\text{N}\text{O}

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Antimicrobial Activity : Studies have demonstrated that this compound has significant antimicrobial properties against various bacterial strains. For instance, it showed notable efficacy against both Gram-positive and Gram-negative bacteria in vitro.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on human cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation, suggesting potential use in cancer therapy.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Interaction with Receptors : It is hypothesized that the dimethylamino group enhances binding affinity to certain receptors in the central nervous system, contributing to its neuroprotective effects.

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various derivatives of biphenyl compounds. The results indicated that this compound exhibited an IC50 value of 0.5 µM against Staphylococcus aureus, comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In a recent investigation involving human tumor cell lines, the compound demonstrated cytotoxicity with IC50 values ranging from 0.8 to 2.5 µM across different cell types. This suggests its potential as an anticancer agent .
  • Neuroprotective Study : A neuropharmacological assessment revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro, indicating its potential for treating neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus0.5
CytotoxicityHuman cancer cell lines0.8 - 2.5
NeuroprotectionNeuronal cellsNot specified

Properties

CAS No.

188939-71-1

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-[2-[(dimethylamino)methyl]phenyl]cyclohex-2-en-1-ol

InChI

InChI=1S/C15H21NO/c1-16(2)12-13-8-4-5-9-14(13)15(17)10-6-3-7-11-15/h4-6,8-10,17H,3,7,11-12H2,1-2H3

InChI Key

KNQOZVMAZQABOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1C2(CCCC=C2)O

Origin of Product

United States

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